5-Vinyl-2,3-dimethylpyrazine
説明
5-Vinyl-2,3-dimethylpyrazine is a heterocyclic aromatic compound characterized by a pyrazine ring substituted with methyl groups at positions 2 and 3 and a vinyl group at position 3. Pyrazines are widely studied for their roles in food aromas, antimicrobial activity, and synthesis pathways, often formed via Maillard reactions or microbial biosynthesis .
特性
CAS番号 |
160818-30-4 |
|---|---|
分子式 |
C8H10N2 |
分子量 |
134.18 |
純度 |
95% min. |
同義語 |
5-Vinyl-2,3-dimethylpyrazine |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Vinyl-2,3-dimethylpyrazine can be achieved through several synthetic routes. One common method involves the reaction of 2,3-dimethylpyrazine with acetylene in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, to yield the desired product.
Industrial Production Methods
Industrial production of 5-Vinyl-2,3-dimethylpyrazine may involve large-scale chemical processes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced catalytic systems to optimize the reaction conditions and minimize by-products.
化学反応の分析
Types of Reactions
5-Vinyl-2,3-dimethylpyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine oxides.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: The vinyl group can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
Oxidation: Pyrazine oxides.
Reduction: Ethyl-substituted pyrazines.
Substitution: Various substituted pyrazine derivatives depending on the reagents used.
科学的研究の応用
5-Vinyl-2,3-dimethylpyrazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex pyrazine derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug discovery and development.
Industry: Utilized as a flavoring agent in the food industry due to its aromatic properties.
作用機序
The mechanism of action of 5-Vinyl-2,3-dimethylpyrazine involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Structural and Functional Differences
The biological and sensory properties of pyrazines are highly dependent on substituent groups. Below is a comparative analysis of 5-vinyl-2,3-dimethylpyrazine and its analogs:
Key Research Findings
Antimicrobial Activity: 5-Isobutyl-2,3-dimethylpyrazine achieves 100% microalgal inactivation (e.g., Chlorella vulgaris) within 5 hours, outperforming shorter-chain analogs like ethyl or methyl derivatives . Resistance in Scenedesmus vacuolatus at low concentrations is linked to antioxidant enzyme production (e.g., SOD, catalase) .
Aroma Contributions :
- 5-Ethyl-2,3-dimethylpyrazine dominates roasted meat aromas (OAVs up to 517.54) due to its low odor threshold (3 µg·L⁻¹) and interaction with lipids/proteins .
- Vinyl-substituted pyrazines (e.g., 2-methyl-5-vinylpyrazine) are linked to leucine-fructose reactions in baked goods, with unique volatility profiles influencing early Maillard aroma release .
Synthesis Pathways :
- Alkylpyrazines (e.g., 5-isobutyl-2,3-dimethylpyrazine) are biosynthesized by Paenibacillus polymyxa and other bacteria, highlighting microbial routes for industrial production .
- 5-Benzyl-2,3-dimethylpyrazine is synthesized via radical hydrocarbylation, achieving 70.5% yield under optimized conditions, suggesting viable methods for vinyl analog synthesis .
Contradictions and Limitations :
- Pyrazine release in baked goods (e.g., bread) is lower than expected despite high crust concentrations, possibly due to matrix binding or delayed volatilization .
- Antimicrobial efficacy varies by organism; S. vacuolatus recovers after biocide removal, emphasizing the need for sustained treatment .
Data Tables
Table 1. Concentration Ranges of Pyrazines in Food Products
Table 2. Antimicrobial Efficacy of Alkylpyrazines
| Compound | Target Organism | Reduction in Viability | Time to Effect |
|---|---|---|---|
| 5-Isobutyl-2,3-dimethylpyrazine | Chlorella vulgaris | 100% | 5 hours |
| Haematococcus lacustris | 100% | 5 hours | |
| Scenedesmus vacuolatus | 100% (resistant at low doses) | 30 hours (low dose) |
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